molecular formula C7H9N3O4 B008589 Ethyl 1-methyl-4-nitroimidazole-2-carboxylate CAS No. 109012-23-9

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

Cat. No. B008589
Key on ui cas rn: 109012-23-9
M. Wt: 199.16 g/mol
InChI Key: QGTGFMLXIBQONB-UHFFFAOYSA-N
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Patent
US06303312B1

Procedure details

Ethyl 1-methylimidazole-2-carboxylate was carefully dissolved in 1000 mL of concentrated sulfuric acid cooled to 0° C. 90% nitric acid (1 L) was slowly added maintaining a temperature of 0° C. The reaction was then refluxed with an efficient condenser (−20° C.) in a well ventilated hood for 50 min. The reaction was cooled with an ice bath, and quenched by pouring onto 10 L ice. The resulting blue solution was then extracted with 20 L DCM, the combined extracts dried (sodium sulfate) and concentrated in vacuo to yield a tan solid which was recrystallized from 22 L of 21:1 carbon tetrachloride/ethanol. The resulting white crystals are collected by vacuum filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[CH3:1][N:2]1[CH:6]=[C:5]([N+:12]([O-:14])=[O:13])[N:4]=[C:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1)C(=O)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then refluxed with an efficient condenser (−20° C.) in a well ventilated hood for 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring onto 10 L ice
EXTRACTION
Type
EXTRACTION
Details
The resulting blue solution was then extracted with 20 L DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a tan solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 22 L of 21:1 carbon tetrachloride/ethanol
FILTRATION
Type
FILTRATION
Details
The resulting white crystals are collected by vacuum filtration

Outcomes

Product
Name
Type
Smiles
CN1C(=NC(=C1)[N+](=O)[O-])C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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